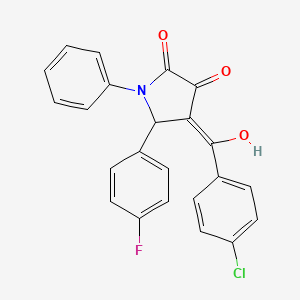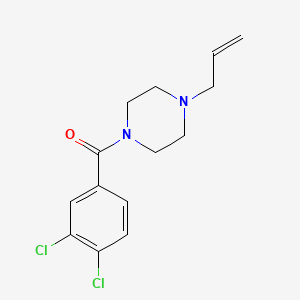![molecular formula C13H12FN3O2 B5325979 N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA is a small molecule drug that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
FMPA exerts its effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. FMPA also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FMPA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation. FMPA also induces apoptosis in cancer cells by activating various apoptotic pathways. Additionally, FMPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FMPA is its ability to selectively target specific enzymes and receptors in the body, thereby reducing the risk of off-target effects. Additionally, FMPA has been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of FMPA is its limited solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several potential future directions for FMPA research. One area of interest is the development of FMPA-based therapies for cancer and inflammatory diseases. Additionally, there is a growing interest in exploring the potential neuroprotective effects of FMPA in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to optimize the synthesis and formulation of FMPA for therapeutic applications. Overall, FMPA has shown great promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of FMPA involves a multi-step process that includes the reaction of 2-fluoroaniline with 2-bromoacetyl pyrimidine, followed by the reaction of the resulting compound with methyl isocyanate. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FMPA has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, FMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that FMPA can reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, FMPA has been shown to have neuroprotective effects and can reduce oxidative stress.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-9-6-7-15-13(16-9)19-8-12(18)17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZQACOIPVLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)

![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)